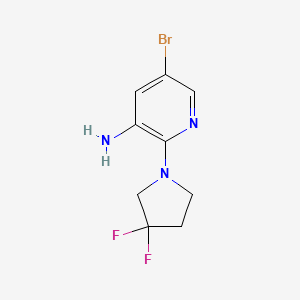

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF2N3/c10-6-3-7(13)8(14-4-6)15-2-1-9(11,12)5-15/h3-4H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLKTTBFJUFRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route and Conditions

Based on the available data, the synthesis can be summarized as follows:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation or fluorination | Pyrrolidine or pyrrolidine precursor | Fluorinating agents (e.g., Selectfluor, DAST) | Introduction of 3,3-difluoro substituents |

| 2 | Nucleophilic substitution or amination | 5-Bromo-2-chloropyridin-3-amine or similar | Base (e.g., potassium carbonate), solvent (DMF, DMSO), moderate heat | Attachment of difluoropyrrolidin-1-yl group |

| 3 | Purification | Crude reaction mixture | Column chromatography (silica gel), recrystallization | Isolation of pure product |

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility and reaction rates.

- Temperature: Typically room temperature to moderate heating (e.g., 50–80 °C) to optimize reaction kinetics without decomposing sensitive groups.

- Catalysts: In some cases, palladium or copper catalysts may be employed for coupling reactions, though direct nucleophilic substitution is often sufficient.

Bromination and Halogenation Considerations

While the target compound has a bromine substituent at the 5-position, the bromination step may be performed early or late in the synthesis depending on the availability of starting materials. Bromination can be achieved using:

- Brominating agents: N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Reaction conditions: Typically conducted at low temperatures (0–5 °C) in inert solvents like dichloromethane to avoid over-bromination or side reactions.

Alternatively, 5-bromo substituted pyridine derivatives can be used as starting materials to streamline synthesis.

Purification Techniques

Purification of the synthesized compound is critical to obtain high purity for research or application purposes. Common methods include:

- Column Chromatography: Silica gel columns with suitable eluents (e.g., ethyl acetate/hexane mixtures) separate the product from impurities.

- Recrystallization: Using solvents such as ethyl acetate or methanol to crystallize the pure compound.

- Extraction: Acid-base extraction steps may be used to remove unreacted amines or acidic impurities.

Analytical Characterization

To confirm the structure and purity of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine, the following spectroscopic techniques are employed:

| Technique | Purpose | Expected Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity check | Proton NMR shows aromatic protons, pyrrolidine ring protons; fluorine NMR confirms difluoro substitution. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~277 with bromine isotopic pattern (79Br/81Br). |

| Infrared Spectroscopy (IR) | Functional group identification | Peaks corresponding to amine N-H, C-F bonds, aromatic C-H. |

| Elemental Analysis | Composition verification | Consistency with molecular formula C10H11BrF2N2. |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 5-Bromo-2-chloropyridin-3-amine or related pyridine derivatives |

| Key reagents | Difluorinating agents, bases (K2CO3), solvents (DMF, DMSO), brominating agents (NBS) |

| Reaction temperature | 0–80 °C depending on step |

| Reaction time | Several hours to overnight |

| Purification methods | Column chromatography, recrystallization |

| Yield | Typically optimized to >50% overall yield |

| Safety considerations | Use of inert atmosphere recommended; avoid moisture and oxidizers |

Research Findings and Optimization Notes

- Reaction Optimization: Reaction yields and selectivity are highly dependent on solvent choice and temperature control. Polar aprotic solvents improve nucleophilic substitution efficiency.

- Scale-up Potential: The synthetic route is amenable to scale-up with proper control of bromination and fluorination steps, as indicated by similar pyridine derivative syntheses in patent literature.

- Purity and Stability: Purified compounds are stable under inert atmosphere and should be stored in cool, dry conditions to prevent degradation.

- Safety: Handling requires standard precautions for brominated and fluorinated amines, including gloves and eye protection due to potential irritancy.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences electronic, steric, and pharmacokinetic properties. Key comparisons include:

Key Observations :

Bromine and Amine Positioning

The bromine at position 5 and amine at position 3 are conserved across analogs. However, positional isomerism impacts reactivity and biological activity:

- 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (): The difluoromethoxy group at position 3 creates a distinct electronic profile, possibly altering hydrogen-bonding interactions in biological targets .

Biological Activity

Overview

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine is a pyridine derivative notable for its potential biological activities. The compound features a bromine atom at the 5th position and a difluoropyrrolidinyl group at the 2nd position, which contribute to its unique properties and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

- Molecular Formula : C11H13BrF2N2

- CAS Number : 2006902-24-3

- Structure : The compound consists of a pyridine ring substituted with a bromine atom and a 3,3-difluoropyrrolidinyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular responses.

- Receptor Modulation : It has potential as a ligand in biochemical assays, suggesting it can modulate receptor activity effectively.

Biological Applications

The compound has been investigated for various biological applications:

1. Anti-Cancer Activity

Research indicates that derivatives of this compound may exhibit anti-cancer properties. For example, similar compounds have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

2. Anti-inflammatory Effects

The compound has been explored for its potential as an anti-inflammatory agent. Inhibition of phosphodiesterase (PDE) enzymes has been linked to reduced inflammation, making this compound a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | Structure | Potential anti-cancer and anti-inflammatory activities |

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Similar structure without fluorination | Less potent in biological assays |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Similar structure with trifluoromethyl group | Different reactivity and lower selectivity |

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- PDE Inhibition :

- Cytotoxicity Studies :

- Pharmacological Evaluation :

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine, and how can purity be optimized?

- Methodological Answer : The synthesis can be approached via nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting a brominated pyridine precursor (e.g., 5-bromo-2-chloropyridin-3-amine) with 3,3-difluoropyrrolidine under palladium catalysis enables efficient C–N bond formation . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitoring by HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >98% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.8–3.5 ppm; pyridine carbons at ~150 ppm). Fluorine NMR (-NMR) confirms the difluoropyrrolidine moiety .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]) matches the molecular formula (CHBrFN).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for analogous pyridine derivatives .

Advanced Research Questions

Q. How do the electronic effects of the 3,3-difluoropyrrolidine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoropyrrolidine group activates the pyridine ring toward Suzuki-Miyaura couplings. Computational studies (DFT) show reduced electron density at the 5-bromo position, enhancing oxidative addition with Pd(0) catalysts. Compare reaction yields with non-fluorinated analogs to quantify electronic effects .

Q. How can computational methods like density functional theory (DFT) predict the binding affinity of this compound with kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinase). The difluoropyrrolidine group may form hydrophobic contacts, while the pyridine nitrogen participates in hydrogen bonding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictory bioactivity data across different assay conditions (e.g., enzymatic vs. cell-based assays)?

- Methodological Answer :

- Assay Optimization : Standardize buffer pH (7.4), ionic strength, and ATP concentrations to minimize variability.

- Metabolic Stability Testing : Use liver microsomes to identify if rapid degradation in cell-based assays reduces apparent potency.

- Off-Target Screening : Employ broad-panel kinase profiling (Eurofins KinaseProfiler) to rule out confounding interactions .

Q. For structure-activity relationship (SAR) studies, which structural analogs of this compound are critical to evaluate, and what modifications impact potency?

- Methodological Answer :

- Key Analogs :

- 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine : Remove fluorine to assess hydrophobicity effects.

- 5-Chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine : Evaluate halogen sensitivity.

- Modifications :

- Replace pyrrolidine with morpholine: Reduces logP but may improve solubility.

- Introduce methyl groups on pyrrolidine: Test steric effects on target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.